4-Methylmorpholine N-oxide

Catalog No.
S581133
CAS No.
7529-22-8
M.F
C5H11NO2
M. Wt
117.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylmorpholine N-oxide

CAS Number

7529-22-8

Product Name

4-Methylmorpholine N-oxide

IUPAC Name

4-methyl-4-oxidomorpholin-4-ium

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

InChI

InChI=1S/C5H11NO2/c1-6(7)2-4-8-5-3-6/h2-5H2,1H3

InChI Key

LFTLOKWAGJYHHR-UHFFFAOYSA-N

SMILES

C[N+]1(CCOCC1)[O-]

Synonyms

4-Methylmorpholine 4-Oxide; 4-Methylmorpholine Oxide; 4-Methylmorpholine N-Oxide; N-Methylmorpholine Oxide; N-methylmorpholine N-Oxide; NMMO; NMO; NSC 73198; NSC 82153;

Canonical SMILES

C[N+]1(CCOCC1)[O-]

As a Co-oxidant in Dihydroxylation and Aminohydroxylation Reactions

4-Methylmorpholine N-oxide (NMO) is widely employed as a co-oxidant in organic synthesis, particularly in the Sharpless asymmetric dihydroxylation (SAD) reaction. This reaction allows for the stereoselective introduction of vicinal diols (1,2-diols) to alkenes. NMO regenerates the osmium tetroxide (OsO4) catalyst, which is essential for the reaction cycle [, ].

NMO can also be used in conjunction with OsO4 for the aminohydroxylation of alkenes. This reaction introduces an amine group and a hydroxyl group onto the alkene, forming valuable building blocks for organic synthesis [].

Oxidation of Sulfides and Selective Halide Oxidation

NMO exhibits oxidizing properties, making it useful for various oxidation reactions. In the presence of specific catalysts, NMO can selectively oxidize sulfides to sulfoxides or sulfones. This reaction finds applications in the synthesis of pharmaceuticals and other biologically active compounds [].

Furthermore, NMO can be used for the selective oxidation of activated primary halides to aldehydes and secondary halides to ketones. This reaction offers a mild and efficient method for introducing carbonyl functionalities into organic molecules [].

Other Applications in Scientific Research

Beyond the aforementioned applications, NMO finds use in various other scientific research fields. Some examples include:

  • Pauson-Khand reaction: NMO can promote the stereoselective intermolecular Pauson-Khand reaction, a valuable method for constructing cyclopentenone rings, which are common motifs in natural products and pharmaceuticals [].
  • Cyanosilylation of aldehydes and ketones: Recent studies have explored the use of NMO as a catalyst in the silylcyanation of aldehydes and ketones, providing a new approach for the synthesis of cyanohydrins, important precursors for various chemicals [].
  • Lyocell production: NMO can be utilized in an eco-friendly process for the preparation of Lyocell, a regenerated cellulose fiber known for its sustainability and desirable properties [].

4-Methylmorpholine N-oxide (NMO or NMMO) is an organic compound classified as a heterocyclic amine oxide and a morpholine derivative []. It plays a significant role in scientific research due to its unique properties:

  • Co-oxidant and sacrificial catalyst: NMO functions as a co-oxidant and sacrificial catalyst in various oxidation reactions, particularly in osmium tetroxide (OsO₄) mediated oxidations for the conversion of alkenes to diols [].
  • Lyocell solvent: The monohydrate form of NMO serves as a vital solvent for cellulose in the Lyocell process. This process allows for the production of regenerated cellulose fibers with desirable properties like high strength and softness [].

Molecular Structure Analysis

NMO possesses a ring-like structure with the following key features []:

  • Five-membered heterocyclic ring: The core structure consists of a five-membered ring containing four carbon atoms and one nitrogen atom.
  • N-oxide moiety: An N-oxide functional group (N=O) is attached to the nitrogen atom in the ring, contributing to its polarity and hydrogen bonding capabilities.
  • Methyl group: A methyl group (CH₃) is attached to one of the carbon atoms in the ring, influencing its reactivity.

The combination of these features creates a molecule with amphoteric properties, meaning it can act as both an acid and a base depending on the reaction conditions [].


Chemical Reactions Analysis

Synthesis:

NMO can be synthesized through various methods, with a common approach involving the reaction of trimethylamine N-oxide with formaldehyde and acetaldehyde.

(CH₃)₃N-O + CH₂O + CH₃CHO -> C₅H₁₁NO₂

Decomposition:

NMO decomposes upon heating, releasing various products like methylamine, formaldehyde, and nitric oxide [].

Other relevant reactions:

  • OsO₄ oxidations: As mentioned earlier, NMO plays a crucial role as a co-oxidant in OsO₄ mediated oxidations. Here, NMO is oxidized to its N-nitroso derivative, while the oxidant (OsO₄) is reduced, facilitating the conversion of alkenes to vicinal diols [].

Physical And Chemical Properties Analysis

  • Appearance: Colorless liquid [].
  • Melting point: 127 °C [].
  • Boiling point: 214 °C [].
  • Solubility: Highly soluble in water and various organic solvents like ethanol, methanol, and acetone [].
  • Stability: Stable under normal storage conditions but decomposes upon heating [].

Physical Description

Liquid

XLogP3

-0.7

UNII

ARC64PKJ0F

GHS Hazard Statements

Aggregated GHS information provided by 78 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 78 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 71 of 78 companies with hazard statement code(s):;
H228 (11.27%): Flammable solid [Danger Flammable solids];
H272 (11.27%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H315 (88.73%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.32%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Oxidizer;Irritant

Other CAS

7529-22-8

Wikipedia

Methyl morpholine oxide

Use Classification

Cosmetics -> Cleansing; Foam boosting; Surfactant

General Manufacturing Information

All other basic organic chemical manufacturing
Organic fiber manufacturing
Utilities
Morpholine, 4-methyl-, 4-oxide: ACTIVE

Dates

Modify: 2023-08-15

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